2-Pyridinepropanoic acid, alpha-amino-1,4-dihydro-5-hydroxy-4-oxo-, (S)-

説明

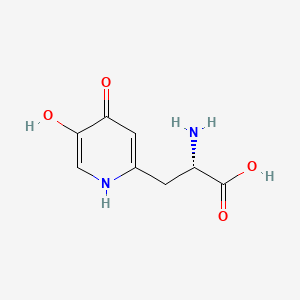

The compound 2-Pyridinepropanoic acid, alpha-amino-1,4-dihydro-5-hydroxy-4-oxo-, (S)- is a pyridine derivative characterized by a propanoic acid backbone substituted with amino, hydroxy, and oxo functional groups. The (S)-configuration indicates its stereochemical specificity. Key features include:

- Molecular framework: A pyridine ring fused with dihydroxy and oxo groups at positions 4 and 3.

- Functional groups: Amino (-NH₂), hydroxy (-OH), and oxo (=O) groups, which influence reactivity and biological activity.

特性

CAS番号 |

60343-50-2 |

|---|---|

分子式 |

C8H10N2O4 |

分子量 |

198.18 g/mol |

IUPAC名 |

(2S)-2-amino-3-(5-hydroxy-4-oxo-1H-pyridin-2-yl)propanoic acid |

InChI |

InChI=1S/C8H10N2O4/c9-5(8(13)14)1-4-2-6(11)7(12)3-10-4/h2-3,5,12H,1,9H2,(H,10,11)(H,13,14)/t5-/m0/s1 |

InChIキー |

KVSKOSSPNYWOHF-YFKPBYRVSA-N |

異性体SMILES |

C1=C(NC=C(C1=O)O)C[C@@H](C(=O)O)N |

正規SMILES |

C1=C(NC=C(C1=O)O)CC(C(=O)O)N |

製品の起源 |

United States |

準備方法

General Approach

One common method involves starting with pyridine derivatives such as 2-pyridinecarboxaldehyde. This approach includes the following steps:

- Amination : Introduction of the amino group to the pyridine ring.

- Carboxylation : Addition of a carboxylic acid group to achieve the desired functional groups.

Reaction Mechanism

The process typically employs acylating agents to modify pyridine derivatives. The functionalization involves:

- Reacting 2-pyridinecarboxaldehyde with an amine source under controlled conditions.

- Subsequent carboxylation using carbon dioxide or other carboxylating agents.

Key Parameters:

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Amination | Ammonia or primary amines | Optimized for high selectivity |

| Carboxylation | CO₂ under pressure | Catalysts may be used |

Hydrolysis of 2-Cyanopyridine

Process Description

This method involves hydrolyzing 2-cyanopyridine under alkaline conditions followed by neutralization with acid. The steps are:

- Dissolve 2-cyanopyridine in water.

- Add sodium hydroxide as a base.

- Heat the reaction mixture to reflux for several hours.

- Neutralize the solution with hydrochloric acid to precipitate the product.

Example Procedure:

- Reagents : 100 g of 2-cyanopyridine, 200 g deionized water, and 30% sodium hydroxide solution.

- Conditions : Reaction at 50–70°C for 4–12 hours with continuous stirring.

- Yield : Up to ~89% after crystallization and drying.

Key Parameters:

| Parameter | Value/Range | Notes |

|---|---|---|

| Temperature | 50–70°C | Avoid exceeding boiling point |

| pH Adjustment | pH 2.5–6.5 | Ensures optimal precipitation |

| Reaction Time | 4–12 hours | Longer times improve yield |

Oxidation of Pyridine Derivatives

Oxidative Pathways

Oxidizing agents such as potassium permanganate can be used to convert pyridine derivatives into carboxylic acids:

- React pyridine derivatives (e.g., 2-picoline) with KMnO₄ in an aqueous medium.

- Extract the product using organic solvents.

- Purify through recrystallization.

Challenges:

- Significant side reactions may occur, requiring multiple purification steps.

- Environmental concerns due to waste generation.

Catalytic Synthesis Using Activated Carboxylates

Methodology

Activated carboxylates, such as acid chlorides or mixed anhydrides, facilitate coupling reactions with amino intermediates:

- Prepare activated carboxylate using reagents like isobutylchloroformate.

- Couple with an amine intermediate under acidic conditions.

Catalysts and Conditions:

| Catalyst | Effective Range | Notes |

|---|---|---|

| Methanesulfonic Acid | ~0.025–1 eq | Enhances reaction efficiency |

| Pyridine Hydrochloride | ~1 eq | Maintains acidic environment |

化学反応の分析

科学研究への応用

イソミモシンは、科学研究において幅広い用途があります。

化学: これは、さまざまな化合物の合成における構成ブロックとして使用されます。

生物学: イソミモシンは、細胞周期の調節とアポトーシスに対するその影響について研究されています。

科学的研究の応用

Isomimosine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various compounds.

Biology: Isomimosine is studied for its effects on cell cycle regulation and apoptosis.

Industry: Isomimosine is explored for its antioxidant and antimicrobial properties, making it useful in the development of pharmaceuticals and cosmetics

作用機序

類似の化合物との比較

イソミモシンは、ミモシンやチロシンなどの他の非タンパク質性アミノ酸に似ています。これは、鉄と亜鉛をキレートする能力において独自であり、その作用機序において重要な役割を果たします。他の類似の化合物には以下が含まれます。

ミモシン: 同じ植物種に見られるミモシンは、イソミモシンと多くの生物学的活性を共有していますが、特定の分子相互作用が異なります。

イソミモシンの独自の特性は、それをさまざまな科学的および産業的用途に役立つ化合物にします。

類似化合物との比較

Key Observations:

Functional Group Variations: The target compound’s amino group distinguishes it from 2-Pyridinecarboxaldehyde,1,4-dihydro-5-hydroxy-4-oxo- (carboxaldehyde instead of propanoic acid) . Unlike Fluazifop, which has a trifluoromethyl group and phenoxy linkage for herbicidal activity, the target compound lacks these substituents, suggesting divergent biological roles .

Stereochemical Specificity :

- The (S)-configuration in the target compound contrasts with the racemic or undefined stereochemistry in Fluazifop and other pesticide derivatives .

Biological Relevance :

- The brominated analog in highlights how halogen substituents (e.g., Br) enhance binding affinity in drug design, a feature absent in the target compound.

Research Findings and Limitations

Limitations in Available Data

- No direct evidence on the target compound’s synthesis, stability, or applications was found.

- Discrepancies in nomenclature (e.g., “propanoic acid” vs. “carboxaldehyde” in evidence ) complicate extrapolation.

生物活性

2-Pyridinepropanoic acid, alpha-amino-1,4-dihydro-5-hydroxy-4-oxo-, (S)-, with CAS number 731750-09-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis methods, and relevant case studies to provide a comprehensive understanding of its implications in pharmacology.

| Property | Value |

|---|---|

| Molecular Formula | C9H12N2O4 |

| Molar Mass | 212.2 g/mol |

| Synonyms | 2-Pyridinepropanoic acid, α-amino-1,4-dihydro-5-hydroxy-α-methyl-4-oxo- (9CI) |

Antimicrobial Properties

Research indicates that derivatives of pyridinecarboxylic acids exhibit significant antimicrobial activity. Specifically, studies have shown that compounds similar to 2-Pyridinepropanoic acid can inhibit the growth of various bacterial strains. For example, a study demonstrated that modifications in the structure of pyridine derivatives enhanced their efficacy against Gram-positive and Gram-negative bacteria .

Antioxidant Activity

The antioxidant potential of 2-Pyridinepropanoic acid has been explored in several studies. It was found that this compound can scavenge free radicals effectively, contributing to its potential role in preventing oxidative stress-related diseases . This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a critical factor.

Neuroprotective Effects

Recent investigations into the neuroprotective effects of 2-Pyridinepropanoic acid suggest that it may play a role in neuroprotection through modulation of neurotransmitter systems. In animal models, administration of this compound showed promise in improving cognitive functions and reducing neuroinflammation .

Case Studies and Research Findings

-

Synthesis and Biological Evaluation :

A study focused on synthesizing various derivatives of 2-Pyridinepropanoic acid and evaluating their biological activities revealed that certain modifications significantly enhanced their antimicrobial and antioxidant properties . -

In Vivo Studies :

Animal studies indicated that treatment with 2-Pyridinepropanoic acid resulted in reduced markers of inflammation and improved behavioral outcomes in models of neurodegeneration . These findings suggest potential therapeutic applications for conditions like Alzheimer's disease. -

Structure-Activity Relationship (SAR) :

Research into the structure-activity relationships of similar compounds has provided insights into how specific functional groups influence biological activity. For instance, the presence of hydroxyl and amino groups was correlated with increased antimicrobial efficacy .

Q & A

Q. Table 1: Comparison of Reaction Conditions for Key Steps

Basic Question: What spectroscopic and chromatographic techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the pyridine ring structure, hydroxy/oxo groups, and stereochemistry. The α-amino proton appears as a doublet (δ 3.1–3.3 ppm) in D₂O .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C₉H₁₂N₂O₄: calculated 228.0847, observed 228.0845) .

- Chiral HPLC : Employ a Chiralpak® AD-H column with hexane:isopropanol (80:20) to verify enantiomeric excess (>95% for S-isomer) .

Advanced Question: How can researchers address stereochemical instability during synthesis or storage?

Methodological Answer:

Stereochemical racemization may occur due to:

- pH-sensitive amino groups : Stabilize the compound in buffered solutions (pH 5–6) to prevent deprotonation-induced racemization .

- Thermal degradation : Store at –20°C under inert atmosphere; avoid prolonged exposure to >25°C .

- Analytical monitoring : Use circular dichroism (CD) spectroscopy to track optical activity changes over time .

Advanced Question: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

Discrepancies often arise from:

- Variable impurity profiles : Compare impurity levels using LC-MS and reference standards (e.g., [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid) as a common byproduct) .

- Assay conditions : Differences in cell lines, buffer pH, or incubation times can alter activity. Replicate studies using harmonized protocols (e.g., ammonium acetate buffer, pH 6.5 ).

- Data normalization : Apply clustered data analysis to account for nested variables (e.g., batch effects, operator bias) .

Methodological Question: What advanced analytical techniques ensure identity and purity in pharmacokinetic studies?

Methodological Answer:

- Stability-indicating assays : Use UPLC-PDA with forced degradation (heat, light, oxidation) to validate method robustness .

- Isotopic labeling : Track metabolic pathways via ¹⁴C-labeled analogs in in vitro assays .

- X-ray crystallography : Resolve 3D structure to confirm stereochemistry and intermolecular interactions .

Q. Table 2: Key Purity Criteria for Pharmacokinetic Studies

| Parameter | Acceptable Threshold | Method | Reference |

|---|---|---|---|

| Enantiomeric excess | ≥98% (S) | Chiral HPLC | |

| Heavy metals | <10 ppm | ICP-MS | |

| Residual solvents | <0.1% | GC-FID |

Advanced Question: How to design experiments investigating its redox behavior in biological systems?

Methodological Answer:

- Electrochemical profiling : Use cyclic voltammetry to identify redox potentials (e.g., –0.45 V for hydroxy-oxo interconversion) .

- ROS scavenging assays : Quantify superoxide radical (O₂⁻) quenching via lucigenin chemiluminescence .

- In silico modeling : Predict redox-active sites using DFT calculations (B3LYP/6-31G* basis set) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。